molecular formula C22H31NO4 B3155632 Unii-D3avu4kbm0 CAS No. 805972-34-3

Unii-D3avu4kbm0

Cat. No. B3155632
CAS RN: 805972-34-3
M. Wt: 373.5 g/mol
InChI Key: QEWKNJWBRBAQEU-UHFFFAOYSA-N
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Description

The preferred substance name for Unii-D3avu4kbm0 is BIS(2-HYDROXY-3-(3,5-DIMETHYLPHENOXY)PROPYL)AMINE . Its molecular formula is C22H31NO4 .


Molecular Structure Analysis

The InChIKey for this compound is QEWKNJWBRBAQEU-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases.

Scientific Research Applications

Recent Advances in Nanoparticle Syntheses

The development of novel materials is crucial in chemical research, driven by advancements across various industries and technologies. A prime example is the electronics industry, where new semiconducting materials have led to significant technological progress from vacuum tubes to modern chips. This demonstrates the close relationship between scientific discovery and technological innovation, highlighting the importance of materials development in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments for Environmental Modeling

Large scientific applications often involve collaboration among geographically dispersed scientists. Addressing the challenges of remote development and data sharing is crucial, and collaborative working environments have been developed to support these efforts. Tools and software for remote job submission and file transfer, integrated with existing grid infrastructures, are essential for facilitating collaboration in scientific research, as demonstrated by the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Transforming Research into Innovations

The translation of basic scientific research into practical innovations is a longstanding practice, contributing significantly to societal advancement. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in this process by providing training, education, and financial support to turn scientific research into viable and socially beneficial businesses. This approach helps bridge the gap between scientific discovery and practical application, underscoring the importance of translating research into innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Standardizing Income Inequality Data for Research

Cross-national research on income inequality is often hampered by dataset limitations. The Standardized World Income Inequality Database (SWIID) addresses these challenges by standardizing data to maximize comparability for a broad sample of countries and years. This effort enhances the quality of cross-national inequality research, demonstrating the importance of data standardization in facilitating scientific investigation (Solt, 2009).

properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22/h5-10,19-20,23-25H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWKNJWBRBAQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-D3avu4kbm0

CAS RN

805972-34-3
Record name Metaxalone dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805972343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(2-HYDROXY-3-(3,5-DIMETHYLPHENOXY)PROPYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AVU4KBM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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